molecular formula C7H9N3O B3079805 N-pyridin-4-ylglycinamide CAS No. 107551-91-7

N-pyridin-4-ylglycinamide

Cat. No.: B3079805
CAS No.: 107551-91-7
M. Wt: 151.17 g/mol
InChI Key: URQQNABSHOYOPO-UHFFFAOYSA-N
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Description

N-pyridin-4-ylglycinamide is a compound that features a pyridine ring attached to a glycinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyridine ring is a common structural motif in many biologically active compounds, making this compound a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-4-ylglycinamide typically involves the reaction of pyridine-4-carboxylic acid with glycine or its derivatives. One common method is the condensation reaction between pyridine-4-carboxylic acid and glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-4-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Dihydropyridin-4-ylglycinamide.

    Substitution: Halogenated derivatives such as 4-bromo-N-pyridin-4-ylglycinamide.

Scientific Research Applications

N-pyridin-4-ylglycinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxamide: Similar structure but lacks the glycinamide moiety.

    N-pyridin-3-ylglycinamide: Similar structure but with the pyridine ring attached at the 3-position.

    N-pyridin-2-ylglycinamide: Similar structure but with the pyridine ring attached at the 2-position.

Uniqueness

N-pyridin-4-ylglycinamide is unique due to the specific positioning of the glycinamide moiety at the 4-position of the pyridine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers and other pyridine derivatives .

Properties

IUPAC Name

2-amino-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQQNABSHOYOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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